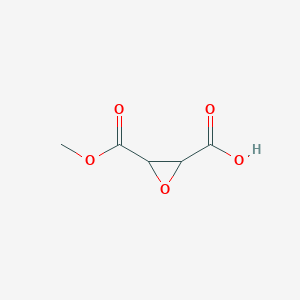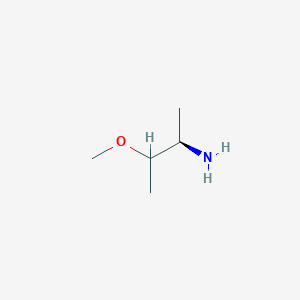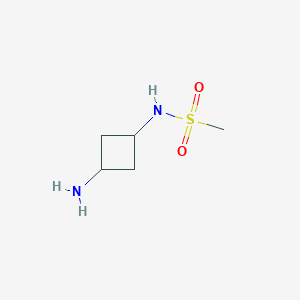
Benzyl 2-amino-4-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-amino-4-hydroxybutanoate: is an organic compound with the molecular formula C11H15NO3. It is a derivative of homoserine, where the amino group is protected by a benzyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-4-hydroxybutanoate typically involves the esterification of homoserine with benzyl alcohol. One common method is to react homoserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-amino-4-hydroxybutanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which targets the ester group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Benzyl 2-amino-4-oxobutanoate.
Reduction: Benzyl 2-amino-4-hydroxybutanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 2-amino-4-hydroxybutanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It acts as a substrate for various enzymes, helping to elucidate their mechanisms of action .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of Benzyl 2-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino and hydroxy groups participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- Benzyl 2-amino-4-hydroxybutanoate
- Benzyl 2-amino-4-oxobutanoate
- Benzyl 2-amino-4-hydroxybutanol
Comparison: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl 2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 |
InChI Key |
PIICDTONQLAGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)




![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)




